molecular formula C8H8Cl2N2O B1438014 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide CAS No. 20373-58-4

2,6-dichloro-N,N-dimethylpyridine-4-carboxamide

Cat. No. B1438014
CAS RN: 20373-58-4
M. Wt: 219.06 g/mol
InChI Key: HBFLVNYJAVVALY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide is 1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide are as follows :

Scientific Research Applications

1. Organic Pollutant Detection

  • Application Summary: This compound has been used in the development of a dual-color 2D Lead−Organic Framework (MOF) for the detection of Nitrofuran Antibiotics (NFAs) and 2,6-dichloro-4-nitroaniline (DCN), which are organic pollutants of global concern .
  • Methods of Application: The MOF was designed with interlocking structures. Two different grinding methods were used to produce two forms of the MOF with different fluorescence properties. One form could detect NFAs in water, while the other could identify DCN .
  • Results/Outcomes: The MOF demonstrated high selectivity and rapid response to NFAs at a limit of detection (LOD) as low as 0.26 μM, while the other form indicated high selectivity and responded quickly to DCN in water at an LOD as low as 0.14 μM .

2. Plant Resistance Induction

  • Application Summary: Ester derivatives of 2,6-dichloroisonicotinic acids, which include “2,6-dichloro-N,N-dimethylpyridine-4-carboxamide”, have been studied for their potential to induce plants’ natural immune system .
  • Methods of Application: The study involved the preparation, characterization, and testing of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids .
  • Results/Outcomes: The results of this research are not specified in the source .

3. Synthesis of Energetic Materials

  • Application Summary: This compound has been used in the synthesis of energetic materials, specifically amino-nitropyridines and fused heterocyclic compounds that contain a high percentage of both nitrogen and oxygen .
  • Methods of Application: The synthesis involved the oxidation of 2,6-dichloropyridine to produce a pyridine N-oxide derivative. This was then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .

4. Raw Material for Chemical Synthesis

  • Application Summary: “2,6-Dichloro-N,N-dimethylpyridine-4-carboxamide” is used as a raw material in chemical synthesis .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results/Outcomes: The specific results or outcomes obtained are not specified in the source .

5. Intermediate in Chemical Synthesis

  • Application Summary: “2,6-Dichloro-N,N-dimethylpyridine-4-carboxamide” is used as an intermediate in chemical synthesis .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results/Outcomes: The specific results or outcomes obtained are not specified in the source .

6. Synthesis of Nitroheteroaromatic Systems

  • Application Summary: This compound has been used in the synthesis of nitroheteroaromatic systems, which are important in the development of new energetic materials .
  • Methods of Application: The synthesis involved the oxidation of 2,6-dichloropyridine to produce a pyridine N-oxide derivative. This was then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .

Safety And Hazards

The safety information for 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide includes the following hazard statements :

The precautionary statements include :

properties

IUPAC Name

2,6-dichloro-N,N-dimethylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFLVNYJAVVALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N,N-dimethylpyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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